molecular formula C17H19FN2O2S B611591 N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide CAS No. 875927-64-3

N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide

Cat. No. B611591
M. Wt: 334.4094
InChI Key: QXQSUBKWSHMXDP-INIZCTEOSA-N
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Description

N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide, also known as FIPPS, is a synthetic compound that has been used in a variety of scientific research applications. FIPPS has been found to be a useful tool for researchers due to its ability to act as an agonist for several receptors and its ability to modulate the activity of various enzymes. Additionally, FIPPS has been found to have a variety of biological activities and has been studied for its potential to be used as a therapeutic agent.

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

One notable application of sulfonamide derivatives, like N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide, is their role as carbonic anhydrase inhibitors. A study on sulfonamides derived from indanes and tetralines, which are structurally related to the compound , found that these sulfonamides effectively inhibit human carbonic anhydrase isozymes hCA I and hCA II. This points to potential applications in treating conditions where carbonic anhydrase activity is a factor (Akbaba et al., 2014).

Synthesis and Molecular Properties

Studies have also focused on the synthesis and molecular properties of sulfonamide compounds. For example, the cross-coupling of 3-bromopyridine and various sulfonamides, catalyzed by specific agents, leads to the formation of N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This type of reaction represents a key method in the synthesis of compounds similar to N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide (Han, 2010).

Antimicrobial Applications

Sulfonamide derivatives have been studied for their antimicrobial properties. Research involving the synthesis of novel functionalized N-sulfonates, which share structural similarities with the compound , demonstrated significant antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Fadda et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, involving the reaction of amines with specific sulfonamides, highlights the role of sulfonamide derivatives in the creation of heterocyclic compounds. These synthetic processes are crucial in the development of various pharmaceuticals and chemically active compounds (Rozentsveig et al., 2013).

Drug Metabolism Studies

In drug metabolism research, sulfonamide compounds have been used to study the metabolic pathways of drugs. For instance, the biaryl-bis-sulfonamide LY451395 was extensively metabolized in preclinical species, and its metabolites were analyzed for structure characterization. This research contributes to understanding the metabolism of drugs in living organisms (Zmijewski et al., 2006).

properties

IUPAC Name

N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQSUBKWSHMXDP-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 24984572

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide
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N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide
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N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide
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N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide
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N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide
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N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide

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